![molecular formula C9H12Cl3NO B2835140 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1258639-96-1](/img/structure/B2835140.png)
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the empirical formula C9H12Cl3N . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . Transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amine derivatives starting from prochiral ketones has also been reported .Molecular Structure Analysis
The molecular structure of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride can be represented by the SMILES string ClC1=CC(Cl)=CC=C1C©©N.Cl . The InChI representation is 1S/C9H11Cl2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H .Scientific Research Applications
Spectroscopic Characterization and Crystal Structures
Spectroscopic characterization and crystallographic studies provide essential insights into the chemical properties and molecular configurations of compounds similar to 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride. For example, the spectroscopic characterization and crystal structures of two cathinone derivatives have been extensively studied, offering valuable data for their identification through various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography (Kuś et al., 2016). Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, highlighting the impact of molecular structure on physical properties and potential applications (Nitek et al., 2020).
Chemical Properties and Reactions
The chemical reactions and properties of derivatives of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride, such as the asymmetric reduction of acetophenone O-methyloxime, demonstrate the compound's reactivity and potential for synthesis in organic chemistry. The use of polymer-supported (S)-(−)-2-amino-3-(4-hydroxyphenyl)-1,1-diphenylpropan-1-ol in reducing agents showcases innovative approaches to achieving high enantioselectivity in chemical reactions (Itsuno et al., 1987).
Applications in Material Science
The synthesis and biological properties of compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides highlight the potential applications of similar chemical structures in material science, particularly in creating substances with specific anticonvulsive activities. Such research suggests avenues for developing new materials with tailored properties for various applications (Papoyan et al., 2011).
Enzymatic Studies and Drug Metabolites
Enzymatic studies, such as the regioselective preparation of drug metabolites using fungal peroxygenase, illustrate the role of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride derivatives in producing specific human drug metabolites. This highlights the compound's relevance in pharmacology and toxicology research (Kinne et al., 2009).
Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
It’s known that the compound has a potential trypanocidal effect .
Result of Action
It’s known that the compound has a potential trypanocidal effect , but the specific molecular and cellular mechanisms are still under investigation.
properties
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)7-3-2-6(10)4-8(7)11;/h2-5,9,13H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUXMUYRTZMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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